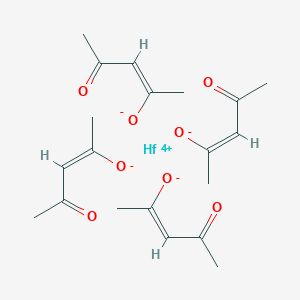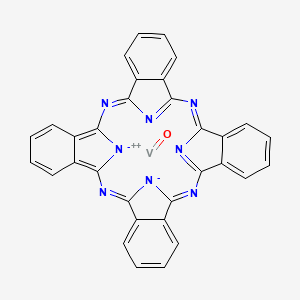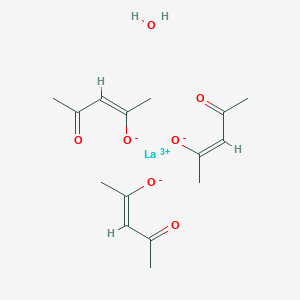
Hafnium acetylacetonate
Overview
Description
Hafnium acetylacetonate, also known as tetrakis(acetylacetonato)hafnium, is a coordination compound with the chemical formula Hf(C₅H₇O₂)₄. This white solid is the primary hafnium complex of acetylacetonate. The compound features a square antiprismatic geometry with eight nearly equivalent hafnium-oxygen bonds . This compound is notable for its stability and solubility in organic solvents, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Hafnium acetylacetonate is typically synthesized from hafnium tetrachloride and acetylacetone in the presence of a base. The reaction involves the coordination of acetylacetone ligands to the hafnium ion, forming the stable complex. The general reaction can be represented as follows:
[ \text{HfCl}_4 + 4 \text{C}_5\text{H}_8\text{O}_2 + \text{Base} \rightarrow \text{Hf(C}_5\text{H}_7\text{O}_2\text{)}_4 + 4 \text{HCl} ]
In industrial settings, this compound can be produced using a sol-gel method, where this compound is dissolved in a mixture of glacial acetic acid and 2-methoxyethanol, with acetylacetone acting as a stabilizer .
Chemical Reactions Analysis
Hafnium acetylacetonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hafnium oxide (HfO₂), a process often used in the preparation of thin films and coatings.
Reduction: The compound can be reduced under specific conditions to yield hafnium metal or lower oxidation state hafnium compounds.
Substitution: this compound can participate in ligand exchange reactions, where the acetylacetonate ligands are replaced by other ligands, forming new hafnium complexes.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions include hafnium oxide, hafnium metal, and various hafnium-ligand complexes .
Scientific Research Applications
Hafnium acetylacetonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of hafnium oxide thin films, which are essential in semiconductor and microelectronics industries.
Biology: this compound is explored for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound is investigated for its potential in drug delivery systems and as a component in radiotherapy for cancer treatment.
Industry: This compound serves as a catalyst in polymerization reactions and the production of advanced materials like poly(butylene terephthalate)
Mechanism of Action
The mechanism by which hafnium acetylacetonate exerts its effects is primarily through its ability to form stable complexes with various ligands. The hafnium ion in the center of the complex can interact with different molecular targets, facilitating reactions such as catalysis and material synthesis. The pathways involved often include coordination chemistry mechanisms, where the hafnium ion coordinates with oxygen atoms from the acetylacetonate ligands, forming a stable chelate ring .
Comparison with Similar Compounds
Hafnium acetylacetonate is similar to other metal acetylacetonates, such as zirconium acetylacetonate and titanium acetylacetonate. These compounds share similar structures and properties, including their coordination geometry and solubility in organic solvents. this compound is unique due to the specific properties of hafnium, such as its higher density and thermal stability compared to zirconium and titanium compounds .
Similar compounds include:
- Zirconium acetylacetonate
- Titanium acetylacetonate
- Tetrakis(1,1,1-trifluoro-2,4-pentanedionato)hafnium
This compound stands out for its superior performance in high-temperature applications and its role in advanced material synthesis.
Properties
IUPAC Name |
hafnium(4+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;/q;;;;+4/p-4/b4*4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFIMQJAFAOJPD-MTOQALJVSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Hf+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Hf+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28HfO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045422 | |
| Record name | Hafnium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17475-67-1 | |
| Record name | Hafnium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7756819.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7756826.png)

![3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE](/img/structure/B7756828.png)
![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7756829.png)
![1-(2,3-Diphenylbenzo[g]indol-1-yl)-3-(4-propan-2-ylanilino)propan-2-ol;oxalic acid](/img/structure/B7756830.png)


![3-allyl-5-(4-methylphenyl)-2-{[2-oxo-2-(4-phenoxyphenyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7756854.png)
![N-carbamoyl-2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7756867.png)



